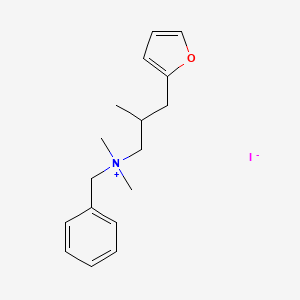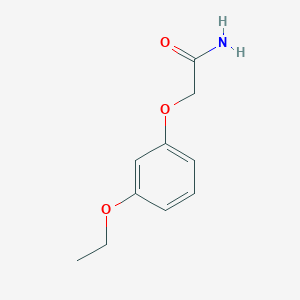![molecular formula C30H60O5 B15345358 2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate CAS No. 59599-56-3](/img/structure/B15345358.png)
2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate is a chemical compound that belongs to the class of ether esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate typically involves the reaction of 2-[2-(2-Tetradecoxyethoxy)ethoxy]ethanol with decanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The raw materials are fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-[2-(2-Tetradecoxyethoxy)ethoxy]ethanol and decanoic acid.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Substitution: The ether groups can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like halides or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-[2-(2-Tetradecoxyethoxy)ethoxy]ethanol and decanoic acid.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various substituted ether derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products
Mechanism of Action
The mechanism of action of 2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic and hydrophilic parts at the interface. This property is exploited in various applications, including emulsification, solubilization, and stabilization of colloidal systems .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl laurate
- Sodium 2-[2-[2-(tetradecyloxy)ethoxy]ethoxy]ethyl sulfate
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acrylate
Uniqueness
2-[2-(2-Tetradecoxyethoxy)ethoxy]ethyl decanoate is unique due to its specific combination of a long hydrophobic alkyl chain and multiple ethoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant in various applications compared to similar compounds .
Properties
CAS No. |
59599-56-3 |
|---|---|
Molecular Formula |
C30H60O5 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
2-[2-(2-tetradecoxyethoxy)ethoxy]ethyl decanoate |
InChI |
InChI=1S/C30H60O5/c1-3-5-7-9-11-12-13-14-15-17-19-21-23-32-24-25-33-26-27-34-28-29-35-30(31)22-20-18-16-10-8-6-4-2/h3-29H2,1-2H3 |
InChI Key |
SDBNBXDDPRCDFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOC(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



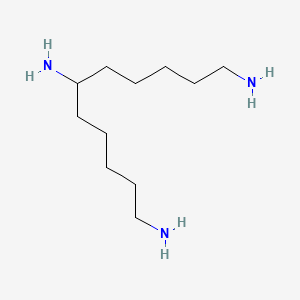
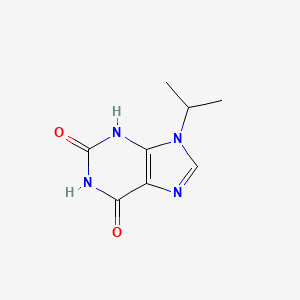

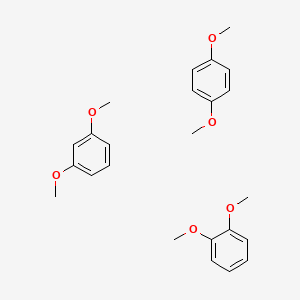
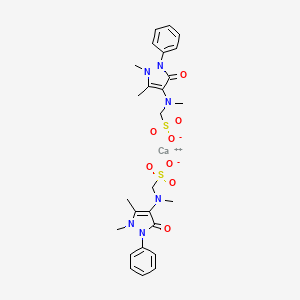
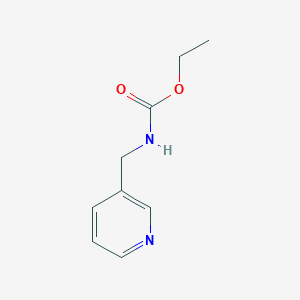
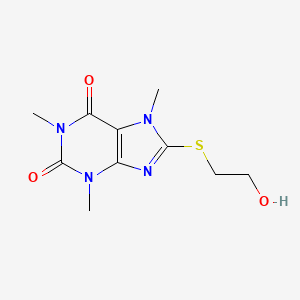
![N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
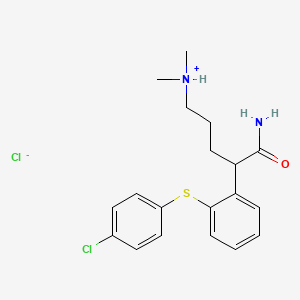
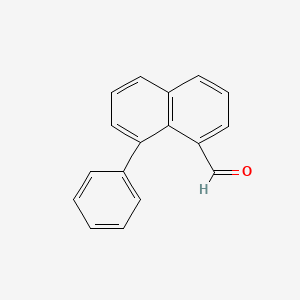
![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
